5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzenesulfonyl chloride and 2-hydroxy-3-methoxy-2-phenylpropylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Catalysts and Reagents: Catalysts like triethylamine or pyridine may be used to facilitate the reaction, along with solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective methods. Industrial production might also involve continuous flow reactors and automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Nucleophiles like ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Possible use as an antimicrobial agent or in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. This compound might target specific enzymes or pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.
Uniqueness
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide’s unique structure, with its specific substituents, may confer distinct properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles compared to other sulfonamides.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-23-12-17(20,13-6-4-3-5-7-13)11-19-25(21,22)16-10-14(18)8-9-15(16)24-2/h3-10,19-20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCLACWVQDGUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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